molecular formula C13H28NO6P B11558396 Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate

Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate

Cat. No.: B11558396
M. Wt: 325.34 g/mol
InChI Key: MRTFCCABPVSYJF-UHFFFAOYSA-N
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Description

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is an organic compound characterized by the presence of a phosphonate group, a nitro group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE typically involves the enantioselective nitroaldol reaction of α-ketophosphonates and nitromethane . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to target molecules. The phosphonate group enhances its stability and facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H28NO6P

Molecular Weight

325.34 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphoryl-1-nitroheptan-2-ol

InChI

InChI=1S/C13H28NO6P/c1-6-7-8-9-13(15,10-14(16)17)21(18,19-11(2)3)20-12(4)5/h11-12,15H,6-10H2,1-5H3

InChI Key

MRTFCCABPVSYJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C[N+](=O)[O-])(O)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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